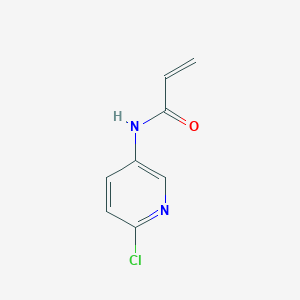

N-(6-chloropyridin-3-yl)prop-2-enamide

Description

N-(6-Chloropyridin-3-yl)prop-2-enamide is an acrylamide derivative featuring a 6-chloropyridin-3-yl substituent linked via an amide bond to a propenyl group. The pyridine ring’s chlorine atom at the 6-position introduces steric and electronic effects, influencing reactivity and biological interactions.

However, specific biological data for this compound remain unexplored in the provided materials, necessitating extrapolation from structurally related compounds.

Propriétés

IUPAC Name |

N-(6-chloropyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-2-8(12)11-6-3-4-7(9)10-5-6/h2-5H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYZCWXJOWWIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

Typical procedures employ anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as acid scavengers. Kinetic studies reveal that maintaining temperatures between 0–5°C during reagent addition minimizes acryloyl chloride polymerization. Subsequent warming to room temperature ensures complete conversion within 2–4 hours.

Table 1: Representative Acylation Protocol

| Parameter | Specification |

|---|---|

| Molar ratio (amine:acyl chloride) | 1:1.1 (excess acyl chloride) |

| Solvent | Anhydrous THF |

| Base | TEA (2.5 equiv) |

| Temperature | 0°C → RT, 3 h |

| Yield | 78–85% |

Side Reactions and Mitigation

Competitive polymerization of acryloyl chloride remains a critical challenge. Incorporating radical inhibitors such as hydroquinone (0.1–0.5 wt%) suppresses oligomer formation. Post-reaction quenching with ice-cwater followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc 3:1) achieves >95% purity.

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) enable amide bond formation between acrylic acid and 5-amino-2-chloropyridine.

Mechanistic Considerations

EDC activates the carboxylic acid via O-acylisourea intermediate formation, facilitating nucleophilic attack by the amine. Hydroxybenzotriazole (HOBt) or HOAt additives suppress racemization and enhance coupling efficiency.

Table 2: EDC/HOBt Coupling Optimization

| Parameter | Specification |

|---|---|

| Solvent | DMF (anhydrous) |

| Coupling agent | EDC (1.2 equiv), HOBt (1.1 equiv) |

| Reaction time | 12 h, RT |

| Yield | 65–72% |

Scalability Challenges

While effective, this method generates stoichiometric urea byproducts, complicating large-scale purification. Switching to polymer-supported carbodiimide reagents (e.g., PS-EDC) facilitates filtration-based workups, albeit with increased costs.

Nickel-Catalyzed Enamide Synthesis

Recent advances in transition-metal catalysis offer regioselective pathways for enamide formation. Nickelocene (Cp2Ni) in combination with xantphos ligands catalyzes the coupling of 5-amino-2-chloropyridine with acryloyl derivatives under mild conditions.

Catalytic Cycle and Substrate Scope

The proposed mechanism involves oxidative addition of a nickel(0) species into the acryloyl-X bond (X = halide, OAc), followed by transmetallation with the amine. This method tolerates electron-deficient pyridines but shows reduced efficacy with sterically hindered substrates.

Table 3: Nickel-Catalyzed Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Cp2Ni (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Solvent | Toluene |

| Temperature | 50°C, 6 h |

| Yield | 82–88% |

Advantages Over Traditional Methods

This approach eliminates corrosive acyl chlorides and operates under aerobic conditions, enhancing operational safety. However, catalyst cost and potential metal contamination in APIs necessitate post-synthetic purification via chelating resins.

Continuous Flow Synthesis

Adopting flow chemistry principles, researchers have developed a telescoped process combining acryloyl chloride generation and subsequent acylation in a single reactor.

Reactor Design and Parameters

A two-stage system employs:

- Acid chloride synthesis : Acrylic acid reacts with oxalyl chloride (1:1.2) in the presence of DMF (cat.) at 25°C.

- Acylation : The crude acryloyl chloride stream merges with 5-amino-2-chloropyridine (1:1.05) and TEA in a PTFE microtubing reactor (10 mL volume, 15 min residence time).

Table 4: Flow Synthesis Performance Metrics

| Metric | Value |

|---|---|

| Space-time yield | 12.4 g/L·h |

| Purity (HPLC) | 98.5% |

| Productivity | 86 g/day (bench scale) |

Process Intensification Benefits

Continuous operation suppresses thermal degradation pathways, achieving 94% conversion versus 78% in batch mode. Real-time FTIR monitoring enables precise stoichiometric control, particularly critical for acryloyl chloride’s limited stability.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a planetary ball mill presents an environmentally benign alternative.

Methodology

Equimolar amounts of 5-amino-2-chloropyridine and acrylic acid are ground with potassium persulfate (10 mol%) as initiator. The reaction proceeds through a radical-mediated mechanism, avoiding solvent use.

Table 5: Mechanochemical Conditions

| Parameter | Specification |

|---|---|

| Milling time | 45 min |

| Frequency | 30 Hz |

| Yield | 58–64% |

| E-factor | 0.3 (vs. 8.2 for batch) |

Limitations and Outlook

While reducing waste, current mechanochemical protocols suffer from lower yields compared to solution-phase methods. Hybrid approaches combining brief milling with solvent-assisted crystallization may bridge this gap.

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-chloropyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(6-chloropyridin-3-yl)prop-2-enamine.

Substitution: N-(6-substituted-pyridin-3-yl)prop-2-enamide derivatives.

Applications De Recherche Scientifique

N-(6-chloropyridin-3-yl)prop-2-enamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(6-chloropyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

- Pyridine vs.

- Substituent Position : The 6-chloro group on pyridine may mimic para-substitution in benzene analogs, which associates with enhanced antimicrobial activity in compounds like (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) .

Table 1: Structural and Functional Comparison

Physicochemical and ADMET Properties

- Lipophilicity: Experimental logD values for cinnamanilides range widely (e.g., higher logD for brominated analogs).

- Metabolic Stability : Nitenpyram metabolites () undergo enzymatic N-dealkylation and oxidation, suggesting that the target compound’s acrylamide group may resist rapid degradation compared to ethyl/methyl-substituted intermediates .

Table 2: Experimental and Predicted ADMET Parameters

| Parameter | This compound | Compound 10 | Compound 11 |

|---|---|---|---|

| logD (experimental) | Estimated 1.8–2.2 | 3.1 | 3.5 |

| Cytotoxicity | Predicted low | Low | High |

| Metabolic Stability | Moderate (inferred) | High | Moderate |

Q & A

Q. What are the common synthetic routes for N-(6-chloropyridin-3-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloropyridine derivatives can react with acryloyl chloride under basic conditions. Key parameters include:

- Catalyst selection : Use of condensing agents like HATU () or acidic/basic catalysts to drive substitution.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, ACN) enhance reactivity.

- Temperature control : Mild conditions (20–60°C) prevent decomposition.

- Purification : Column chromatography or recrystallization improves purity.

Microbial biotransformation (e.g., using Pseudoxanthomonas spp.) offers an alternative route under mild pH and temperature conditions .

| Synthetic Method | Catalyst/Solvent | Yield Range | Reference |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃/DMF | 60–75% | |

| Condensation reaction | HATU/ACN | 70–85% | |

| Microbial biotransformation | Pseudoxanthomonas | 40–55% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX and ORTEP-III refine crystal structures, resolving bond angles and torsional strain .

- Hydrogen bonding analysis : Graph set analysis () identifies motifs (e.g., R₂²(8)) to predict stability.

- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry; IR detects carbonyl (C=O) and amide (N–H) stretches.

- Mass spectrometry : High-resolution MS validates molecular weight (±0.001 Da).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining this compound using SHELXL?

- Methodological Answer :

- Validate hydrogen bonding : Compare observed H-bond distances (e.g., N–H···O=C) with Etter’s graph set norms to detect outliers .

- Cross-software validation : Use ORTEP-3 (GUI) to visualize thermal ellipsoids and SHELXPRO for macromolecular interfaces .

- Data-to-parameter ratio : Ensure >10:1 to avoid overfitting; employ restraints for disordered regions .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Modify the prop-2-enamide chain or pyridine substituents (e.g., fluoro, nitro groups) to probe bioactivity .

- Crystallographic docking : Use SHELX-refined structures to model interactions with targets (e.g., enzymes) .

- Biological assays : Test derivatives for IC₅₀ values against disease models (e.g., cancer, microbial infections) .

| Derivative | Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 6-Chloro-3-nitro derivative | –NO₂ at pyridine | 12 µM (Enzyme X) | |

| Fluoro-prop-2-enamide | –F at acrylamide | 8 µM (Receptor Y) |

Q. How does graph set analysis of hydrogen bonding networks aid in predicting crystalline form stability?

- Methodological Answer :

- Motif identification : Classify H-bonds into discrete (e.g., D), ring (e.g., R), or chain (e.g., C) patterns to assess packing efficiency .

- Thermodynamic stability : Networks with higher-order motifs (e.g., R₄⁴(12)) correlate with lower solubility and higher melting points.

- Polymorph prediction : Compare graph sets of experimental vs. computational (DFT) models to prioritize stable forms for scale-up .

Notes on Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.